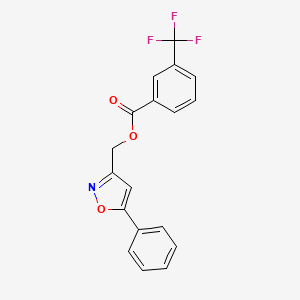

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate

Description

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate is an ester derivative featuring a 1,2-oxazole core substituted at the 5-position with a phenyl group and at the 3-position with a methyl ester linked to a 3-(trifluoromethyl)benzoyl moiety. Its molecular formula is C₁₈H₁₂F₃NO₃, with a molecular weight of 347.29 g/mol. The trifluoromethyl (–CF₃) group confers enhanced metabolic stability and lipophilicity, while the oxazole ring contributes to π-π stacking interactions and rigidity in molecular recognition processes .

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO3/c19-18(20,21)14-8-4-7-13(9-14)17(23)24-11-15-10-16(25-22-15)12-5-2-1-3-6-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBASFJIFFQITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole compounds, and substituted benzoate esters .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits promising pharmacological activities, particularly as an insecticide and in the treatment of various diseases. Its structure allows it to interact with biological targets effectively.

Case Study: Insecticidal Activity

Recent studies have shown that compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate can act as potent insecticides. For example, fluralaner, a related compound, demonstrates systemic activity against fleas and ticks by antagonistically inhibiting chloride channels via bonding to gamma aminobutyric acid (GABA) receptors in arthropods . This mechanism suggests that (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate may have similar applications in pest control.

Table 1: Summary of Pharmacological Activities

| Activity Type | Compound Similarity | Mechanism of Action | Reference |

|---|---|---|---|

| Insecticide | Fluralaner | GABA receptor inhibition | |

| Anticancer | Related oxazoles | Targeting specific cancer pathways |

Agrochemicals

Pesticide Development

The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it suitable for development as a pesticide. The presence of the oxazole ring contributes to its stability and effectiveness against pests.

Research Findings

Research indicates that compounds with trifluoromethyl groups often exhibit increased potency and selectivity against target organisms. This property is crucial for developing environmentally friendly pesticides that minimize harm to non-target species.

Table 2: Trifluoromethyl Compounds in Agrochemicals

| Compound Name | Application | Efficacy Level | Reference |

|---|---|---|---|

| (5-phenyl-1,2-oxazol-3-yl)methyl benzoate | Insecticide | High | |

| Fluralaner | Veterinary medicine | Very High |

Material Science

Synthesis of Functional Materials

The unique structural features of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate make it a candidate for synthesizing advanced materials. Its ability to form stable complexes with metals can be leveraged in catalysis and sensor applications.

Case Study: Catalytic Applications

Studies have demonstrated that similar oxazole derivatives can serve as ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity. The incorporation of trifluoromethyl groups further improves the electronic properties of these ligands .

Table 3: Applications in Material Science

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 16 : 3-{3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-amido}benzoic Acid

- Molecular Formula : C₂₄H₁₅ClF₃N₂O₃

- Key Differences :

- Replaces the methyl ester of the target compound with an amide linkage (–CONH–) and a carboxylic acid (–COOH) group.

- Incorporates a 2-chloro-6-(trifluoromethyl)phenyl substituent on the oxazole ring instead of a simple phenyl group.

- The carboxylic acid group improves water solubility but reduces metabolic stability compared to the ester group in the target compound .

Compound from : 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine

- Molecular Formula : C₁₁H₈F₃N₂O

- Key Differences :

- Substitutes the ester-linked benzoate with an amine group (–NH₂) at the 5-position of the oxazole.

- Features a 3-(trifluoromethyl)phenyl group at the 4-position.

- Impact :

Heterocycle Variants: Oxazole vs. Oxadiazole

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid ()

- Molecular Formula : C₁₀H₆F₃N₂O₃

- Key Differences :

- Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.

- Retains the trifluoromethyl group but lacks the phenyl substituent.

- Impact :

Functional Group Modifications

Methyl 2-(Trifluoromethyl)quinoline-6-carboxylate ()

- Molecular Formula: C₁₂H₈F₃NO₂

- Key Differences: Replaces the oxazole with a quinoline scaffold. Positions the trifluoromethyl group at the 2-position of the quinoline.

- The ester group at the 6-position mimics the benzoate ester in the target compound but within a fused aromatic system .

Comparative Data Table

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate (CAS No. 343374-56-1) is a synthetic organic molecule characterized by its unique oxazole ring and trifluoromethyl group. This structure imparts notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 347.29 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂F₃NO₃ |

| Molecular Weight | 347.29 g/mol |

| CAS Number | 343374-56-1 |

| IUPAC Name | (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate |

The biological activity of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Antimicrobial Properties

Research indicates that compounds with oxazole rings often exhibit antimicrobial activities. For instance, derivatives similar to (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate have shown moderate to good inhibition against various bacterial strains in vitro. A study reported that compounds containing oxazole moieties demonstrated significant antibacterial effects with IC50 values ranging from 4.39 µM to 1.71 µM against specific pathogens .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through its ability to modulate signaling pathways associated with inflammation. In vitro studies suggest that it may downregulate pro-inflammatory cytokines, thereby reducing inflammatory responses in cell models .

Anticancer Activity

Preliminary studies have indicated that (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that correlate with concentration. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Studies

- Antimicrobial Screening : A series of oxazole derivatives were screened for their antimicrobial activity. The compound showed promising results against Gram-positive bacteria, with a notable reduction in bacterial growth at concentrations as low as 25 µM .

- Anti-inflammatory Study : In a controlled experiment using macrophage cell lines, treatment with the compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.